3-Chloro-1-(3-isoxazolyl)-1-propanone

Descripción general

Descripción

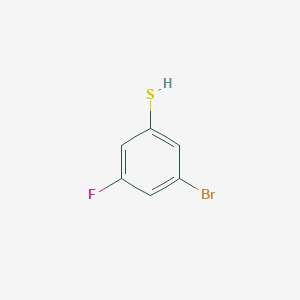

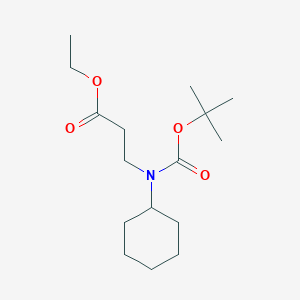

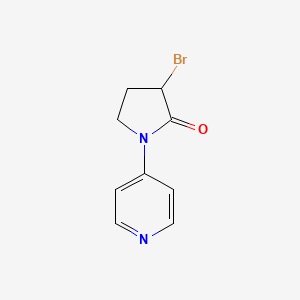

3-Chloro-1-(3-isoxazolyl)-1-propanone, also known as 3-chloro-1-(3-isoxazolyl)-1-propanone or 3-CP, is an organic compound with a molecular formula of C6H7ClNO2. It is a colorless and odorless solid with a melting point of approximately 170°C and a boiling point of approximately 272°C. 3-CP is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Aplicaciones Científicas De Investigación

Broader Search for Similar Compounds

Chemical Composition and Applications : Compounds like "3-Chloro-1-(3-isoxazolyl)-1-propanone" often play a significant role in various scientific fields due to their unique chemical properties. For instance, compounds with chloro and isoxazolyl groups may be used in the synthesis of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis due to their reactivity and ability to form stable structures.

Research in Toxicology and Safety : The toxicity and safety profile of chemicals are paramount in scientific research. Studies often focus on understanding the metabolic pathways, exposure risks, and potential health effects of chemical compounds. For instance, research on similar compounds like 1, 3-dichloropropene reveals its use as a soil fumigant and the associated health risks, highlighting the importance of understanding the toxicological impact of chemical compounds (Zhou et al., 2023).

Environmental Impact and Monitoring : The environmental impact of chemical compounds is another area of intense research. Studies often focus on understanding the persistence, bioaccumulation, and ecological effects of chemicals. For example, research on per- and polyfluoroalkyl substances (PFAS) in human milk underscores the importance of monitoring and understanding the environmental persistence and human exposure to industrial chemicals (Awad et al., 2020).

Analytical Methods and Biomarker Analysis : The development of analytical methods to detect and quantify chemical compounds is crucial for various applications, including environmental monitoring, food safety, and clinical diagnostics. Research on metabolomics-based biomarker analysis illustrates the advancements in analytical techniques to evaluate the toxicokinetics of chemical compounds and their metabolites (Jia et al., 2019).

Propiedades

IUPAC Name |

3-chloro-1-(1,2-oxazol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c7-3-1-6(9)5-2-4-10-8-5/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXUXVXNWBSFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)

![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)